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Compound of Interest

Compound Name: 2',5,6' 7-Tetraacetoxyflavanone

Cat. No.: B15587614

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC)
method for the separation and quantification of 2',5,6',7-Tetraacetoxyflavanone. This method
is designed for researchers, scientists, and drug development professionals who require a
reliable analytical procedure for purity assessment, stability studies, and quality control of this
acetylated flavonoid. The described protocol utilizes a reversed-phase C18 column with a
gradient elution of acetonitrile and water, coupled with UV detection.

Introduction

Flavonoids are a diverse group of natural compounds with significant interest in the
pharmaceutical and nutraceutical industries due to their wide range of biological activities.
2',5,6',7-Tetraacetoxyflavanone is an acetylated derivative of 2',5,6',7-Tetrahydroxyflavanone,
a flavanone found in certain plant species.[1] Acetylation is a common chemical modification
used to enhance the bioavailability and stability of flavonoids. Consequently, a validated
analytical method is crucial for the accurate determination of 2',5,6',7-Tetraacetoxyflavanone
in various sample matrices. This document provides a comprehensive protocol for its analysis
by HPLC.
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Value

Reference

Chemical Name

2'5,6',7-Tetraacetoxyflavanone

--INVALID-LINK--

Alternate Names

2-(2,6-diacetoxyphenyl)-5,7-

diacetoxychroman-4-one

CAS Number 80604-17-7 [2]
Molecular Formula C23H20010 [2]
Molecular Weight 456.4 g/mol [2]

Parent Compound

2'5,6',7-Tetrahydroxyflavanone
(CAS: 80604-16-6)

(112131

Experimental Protocol

1. Instrumentation and Materials

o HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump,

autosampler, column thermostat, and diode-array detector (DAD).

e Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 um) or equivalent. Silica-based

stationary phases like C18 are commonly used and provide high separation efficiency for

flavonoids.[4]

» Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

» Standard: 2',5,6',7-Tetraacetoxyflavanone (=98% purity).

2. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.
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Parameter

Condition

Stationary Phase

C18 (4.6 x 150 mm, 3.5 pum)

Mobile Phase A

0.1% Formic Acid in Water

Mobile Phase B

Acetonitrile

Gradient Elution

See Table below

Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 pL
Detection Wavelength 280 nm
Run Time 25 minutes

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
15.0 30 70
20.0 30 70
20.1 70 30
25.0 70 30

3. Preparation of Solutions

e Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2',5,6',7-
Tetraacetoxyflavanone standard and dissolve it in 10 mL of methanol in a volumetric flask.

o Working Standard Solutions: Prepare a series of dilutions from the stock solution using the

mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100

pg/mL).
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o Sample Preparation: Dissolve the sample containing 2',5,6',7-Tetraacetoxyflavanone in
methanol to achieve a concentration within the calibration range. Filter the solution through a
0.45 um syringe filter before injection.

4. Method Validation Parameters (Hypothetical Data)

The method should be validated according to ICH guidelines. The following table presents
hypothetical data for key validation parameters.

Parameter Result

Linearity (R?) >0.999

Range 1-100 pg/mL

Limit of Detection (LOD) 0.2 pg/mL

Limit of Quantification (LOQ) 0.7 pg/mL

Precision (%RSD) <2.0%

Accuracy (% Recovery) 98.0 - 102.0%

Specificity No interference from blank or placebo

Results and Discussion

Chromatogram Analysis

Under the described chromatographic conditions, 2',5,6',7-Tetraacetoxyflavanone is expected
to elute as a sharp, well-resolved peak. The retention time will be dependent on the specific
column and system but should be reproducible. The UV spectrum of flavonoids typically shows
two major absorption bands.[5] For flavanones, these bands are generally observed around
275-295 nm (Band Il) and 300-330 nm (Band I).[5] A detection wavelength of 280 nm is chosen
as a robust starting point for flavanones. A diode-array detector allows for the confirmation of
peak purity by comparing the UV spectra across the peak.

Method Rationale
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Stationary Phase: A C18 column is a versatile reversed-phase column that provides
excellent separation for a wide range of moderately polar to non-polar compounds, including
acetylated flavonoids.[4]

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for flavonoid
analysis.[6][7][8] The addition of a small amount of formic acid (0.1%) helps to improve peak
shape and resolution by suppressing the ionization of any residual free hydroxyl groups.

Gradient Elution: A gradient elution is employed to ensure the efficient elution of the target
analyte while also cleaning the column of any more strongly retained impurities, providing a
shorter run time compared to isocratic elution.

Temperature Control: Maintaining a constant column temperature of 30°C ensures
reproducible retention times and improves peak symmetry.
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Caption: Experimental workflow for the HPLC analysis of 2',5,6',7-Tetraacetoxyflavanone.

Conclusion
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The HPLC method described in this application note provides a reliable and robust protocol for
the quantitative analysis of 2',5,6',7-Tetraacetoxyflavanone. The use of a C18 column with a
gradient elution of acetonitrile and acidified water, coupled with UV detection, allows for
excellent separation and sensitivity. This method is suitable for routine quality control, stability
testing, and research applications involving this compound. Further optimization may be
required depending on the specific sample matrix.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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